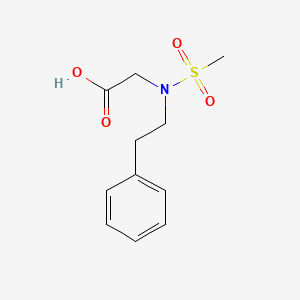

(Methanesulfonyl-phenethyl-amino)-acetic acid

Description

BenchChem offers high-quality (Methanesulfonyl-phenethyl-amino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Methanesulfonyl-phenethyl-amino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[methylsulfonyl(2-phenylethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(15,16)12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTJBZYKDDCHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359639 | |

| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35839-52-2 | |

| Record name | (Methanesulfonyl-phenethyl-amino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methanesulfonyl-phenethyl-amino)-acetic acid, also known by its synonym 2-(N-Phenethylmethylsulfonamido)acetic acid, is a synthetic organic compound that has garnered interest within the pharmaceutical and biochemical research communities. Its molecular structure, featuring a phenethylamine moiety linked to a methanesulfonyl group and an acetic acid side chain, suggests a potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential as a therapeutic agent, particularly in the realms of anti-inflammatory and analgesic drug development.

The core structure combines the pharmacologically significant phenethylamine backbone, known for its role in neurotransmission, with a sulfonamide functional group, a cornerstone in the development of a wide array of therapeutic agents.[1][2] The inclusion of the acetic acid group further enhances its potential for biological interactions and provides a handle for further chemical modifications. This unique combination of functional groups makes (Methanesulfonyl-phenethyl-amino)-acetic acid a compelling candidate for investigation in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for (Methanesulfonyl-phenethyl-amino)-acetic acid is not extensively available in public literature, we can infer its key properties based on its structural components and data from analogous compounds.

| Property | Value | Source |

| IUPAC Name | 2-(N-phenethylmethylsulfonamido)acetic acid | N/A |

| Synonyms | (Methanesulfonyl-phenethyl-amino)-acetic acid | N/A |

| CAS Number | 35839-52-2 | N/A |

| Molecular Formula | C₁₁H₁₅NO₄S | N/A |

| Molecular Weight | 257.31 g/mol | N/A |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases | Inferred |

| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 3-5, typical for acetic acid derivatives. The sulfonamide proton is expected to be weakly acidic. | Inferred |

Synthesis and Characterization

A plausible and efficient synthetic pathway for (Methanesulfonyl-phenethyl-amino)-acetic acid can be designed as a three-step process, commencing with commercially available starting materials. This proposed synthesis is based on well-established organic chemistry reactions.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid.

Experimental Protocols

Step 1: Synthesis of N-Phenethylmethanesulfonamide

This initial step involves the reaction of phenethylamine with methanesulfonyl chloride to form the corresponding sulfonamide.

-

Materials: Phenethylamine, methanesulfonyl chloride, pyridine (or another suitable base), and a suitable solvent like dichloromethane (DCM).

-

Procedure:

-

Dissolve phenethylamine in DCM and cool the solution in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of methanesulfonyl chloride in DCM to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-phenethylmethanesulfonamide.

-

Purify the product by recrystallization or column chromatography.

-

Causality: The use of a base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3] The reaction is performed at a low temperature initially to control the exothermic nature of the acylation.

Step 2: Synthesis of Ethyl 2-(N-phenethylmethylsulfonamido)acetate

The second step is the alkylation of the sulfonamide with ethyl bromoacetate.

-

Materials: N-Phenethylmethanesulfonamide, ethyl bromoacetate, a weak base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or acetonitrile.

-

Procedure:

-

Suspend N-phenethylmethanesulfonamide and potassium carbonate in the chosen solvent.

-

Add ethyl bromoacetate to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude ester can be purified by column chromatography.

-

Causality: A weak base is used to deprotonate the sulfonamide nitrogen, making it nucleophilic for the subsequent attack on the electrophilic carbon of ethyl bromoacetate.[4][5] Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 3: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 2-(N-phenethylmethylsulfonamido)acetate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), a mixture of water and a water-miscible organic solvent (e.g., tetrahydrofuran (THF) or methanol), and a dilute acid for neutralization.

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Causality: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired product.

Characterization Techniques

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the phenethyl and acetic acid moieties, and the methyl protons of the methanesulfonyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing the exact mass of the compound. The fragmentation pattern can also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule. Expected characteristic peaks include those for the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, the S=O stretches of the sulfonamide, and the C-H stretches of the aromatic and aliphatic portions.[6][7]

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Potential Biological and Pharmacological Activities

The structural features of (Methanesulfonyl-phenethyl-amino)-acetic acid suggest several potential biological activities, primarily centered around anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

The sulfonamide moiety is a well-known pharmacophore in a number of anti-inflammatory drugs.[8][9] Notably, several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib and valdecoxib, are sulfonamide derivatives.[9] The mechanism of these drugs involves the specific inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.[8][9] The methanesulfonyl group in the target molecule could potentially interact with the active site of COX-2 or other inflammatory mediators. Furthermore, some methanesulfonyl-containing compounds, like methylsulfonylmethane (MSM), have been shown to modulate the immune response by suppressing the expression of pro-inflammatory molecules such as iNOS and COX-2.[10]

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Analgesic Activity

Sulfonamide derivatives have also been investigated for their analgesic properties.[11] Some have been shown to possess antinociceptive effects, potentially through various mechanisms, including interactions with opioid pathways or modulation of other pain-related targets.[11] The phenethylamine core of the molecule is structurally related to endogenous neurotransmitters and could potentially interact with receptors in the central nervous system involved in pain perception.[1][12]

Other Potential Activities

The diverse functionalities within the molecule open up possibilities for other biological activities. For instance, sulfonamides are known to inhibit carbonic anhydrase, and this inhibition has been linked to various therapeutic effects.[13] The phenethylamine scaffold is a common feature in many psychoactive compounds, although the addition of the bulky and polar methanesulfonyl and acetic acid groups would significantly alter its properties and likely prevent it from crossing the blood-brain barrier to a significant extent.[1]

Future Directions and Research Opportunities

(Methanesulfonyl-phenethyl-amino)-acetic acid represents a promising scaffold for further investigation in drug discovery. The following are key areas for future research:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including COX-1 and COX-2 enzymes, to determine its inhibitory activity and selectivity. Further screening against other inflammatory mediators and pain-related receptors would also be valuable.

-

In Vivo Efficacy Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models of inflammation and pain to assess its in vivo efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the phenethyl, methanesulfonyl, and acetic acid moieties could provide valuable insights into the structural requirements for optimal activity and selectivity.

Conclusion

(Methanesulfonyl-phenethyl-amino)-acetic acid is a molecule of significant interest due to its unique combination of structural motifs known for their roles in biologically active compounds. While detailed experimental data is currently limited, a plausible synthetic pathway and a strong rationale for its potential anti-inflammatory and analgesic properties can be established based on the extensive literature on related sulfonamides and phenethylamines. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising compound, with the ultimate goal of potentially developing novel therapeutic agents.

References

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). International Journal of Pharmaceutical Sciences.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

-

Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]

- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1980). Journal of the Association of Official Analytical Chemists, 63(4), 706-713.

-

Acetic acid, 2-phenylethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290.

- Di Fulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cellular Physiology and Biochemistry, 59(S1), 1-24.

- CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide. (n.d.).

- Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. (2020). PubMed Central.

- Nikoofard, H., Sargolzaei, M., & Faridbod, F. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842-848.

- EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. (n.d.).

-

Phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Acetic acid, 2-phenylethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER, 23(03).

- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PubMed Central.

- Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (2018).

- Scirocco, A., Balbi, A., Bevilacqua, M., & Dallegri, F. (1995). Sulphonamides as Anti-Inflammatory Agents: Old Drugs for New Therapeutic Strategies in Neutrophilic Inflammation?. Clinical Science, 88(3), 331-336.

-

Acetic acid, 2-phenylethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012).

- Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (2025).

- Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. (2017). PubMed.

- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorpor

- Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold. (n.d.).

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2019). PubMed Central.

- Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a. (n.d.).

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2014). Biomolecules & Therapeutics.

- Determination of Sulfa Drugs and Sulfonamides. (1940). Analytical Chemistry.

- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.).

-

Methanesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

- Predicted GC-MS Spectrum - Acetic acid GC-MS (1 TMS) - 70eV, Positive. (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2019). Applied Microbiology and Biotechnology.

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic

- Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. (2021). MDPI.

- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.

- Structural Activity Relationship (SAR) of Sulfonamides. (2020). YouTube.

- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.

- Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization–Mass Spectrometry. (2023). PubMed Central.

- Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. (2019). PubMed Central.

- FTIR Spectral Signatures of Formamide + Propionic/Acetic Acid Solutions. (2022).

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 4. EP0303546B1 - O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetic acid, 2-phenylethyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(N-Phenethylmethylsulfonamido)acetic Acid: A Multi-technique Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Unambiguous structural confirmation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and safety of a novel chemical entity. This guide presents a comprehensive, logic-driven analytical workflow for the complete structural elucidation of 2-(N-Phenethylmethylsulfonamido)acetic acid, a representative N-substituted sulfonamide. From the perspective of a Senior Application Scientist, this document details the causality behind the selection of a multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is designed as a self-validating component of a larger, cohesive strategy, culminating in the unequivocal confirmation of the molecular structure.

Introduction and Postulated Structure

Sulfonamides are a critical class of compounds in medicinal chemistry. The verification of their structure post-synthesis is a non-negotiable step in the development pipeline. This guide focuses on a target molecule, 2-(N-Phenethylmethylsulfonamido)acetic acid, whose postulated structure is shown below.

Postulated Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

Molecular Formula: C₁₁H₁₅NO₄S Molecular Weight: 257.31 g/mol

Our analytical challenge is to confirm that a sample, synthesized via a plausible route such as the N-alkylation of N-phenethylmethanesulfonamide with an acetic acid derivative[1], corresponds exactly to this structure. We will proceed under the hypothesis that the synthesis was successful, and our task is to generate definitive proof.

The Analytical Strategy: A Multi-technique Approach

The logical flow of our investigation is as follows:

Caption: Overall workflow for structure elucidation.

Mass Spectrometry – Determining the Molecular Blueprint

Rationale: The first step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely precise mass measurement, allowing for the unambiguous determination of the molecular formula.[2] We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, to minimize fragmentation and clearly observe the molecular ion.[3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[2][4]

-

Method: Infuse the sample directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the monoisotopic mass of the protonated molecular ion ([M+H]⁺) and calculate the elemental composition using the instrument's software. The mass accuracy should be within 5 ppm.

Expected Data

The analysis should confirm the molecular formula C₁₁H₁₅NO₄S.

| Ion Species | Calculated Exact Mass | Observed m/z (Predicted) |

| [C₁₁H₁₅NO₄S+H]⁺ | 258.0795 | ~258.0795 ± 0.0013 |

| [C₁₁H₁₅NO₄S+Na]⁺ | 280.0614 | ~280.0614 ± 0.0014 |

Tandem MS (MS/MS) would reveal characteristic fragmentation patterns of sulfonamides, such as cleavage of the S-N bond and loss of SO₂.[5]

Infrared Spectroscopy – A Rapid Functional Group Assessment

Rationale: FTIR provides rapid, confirmatory evidence for the presence of key functional groups predicted by the postulated structure. This is a crucial and cost-effective check to ensure the primary chemical transformations in the synthesis have occurred.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected Data

The FTIR spectrum will provide a unique fingerprint. Key absorptions are predicted below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3300-2500 | Carboxylic Acid | O-H stretch | Very broad |

| ~1710 | Carboxylic Acid | C=O stretch | Strong, sharp |

| ~1330 & ~1150 | Sulfonamide | SO₂ asymmetric & symmetric stretch | Strong, sharp |

| 1320-1210 | Carboxylic Acid | C-O stretch | Strong |

The very broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[6][7][8] The two strong SO₂ stretching bands are definitive for the sulfonamide group.[9][10]

Nuclear Magnetic Resonance Spectroscopy – The Definitive Structural Map

Rationale: NMR is the most powerful technique for small molecule structure elucidation. It provides detailed information about the chemical environment, count, and connectivity of every hydrogen and carbon atom in the molecule. We will use a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments to build the molecular structure from the ground up.[5]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[11][12][13]

-

Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum.

-

DEPT-135: Differentiates between CH₃/CH (positive signals) and CH₂ (negative signals) carbons.[10][14][15]

-

COSY: Maps ³J H-H coupling networks.

-

HSQC: Correlates each proton to its directly attached carbon.

-

HMBC: Correlates protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.[16][17]

-

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The chemical shifts are influenced by nearby electronegative atoms and aromatic rings.[3][18][19][20]

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| a | -COOH | ~12-13 | broad singlet | 1H |

| b | Phenyl H (ortho, meta, para) | 7.20 - 7.35 | multiplet | 5H |

| c | -N-CH₂ -CH₂-Ph | ~3.50 | triplet | 2H |

| d | -N-CH₂-CH₂ -Ph | ~2.85 | triplet | 2H |

| e | -N-CH₂ -COOH | ~4.00 | singlet | 2H |

| f | -S-CH₃ | ~2.90 | singlet | 3H |

Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)

DEPT-135 is critical for distinguishing the three different CH₂ groups.[21][22][23][24]

| Label | Assignment | Predicted δ (ppm) | DEPT-135 Phase |

| 1 | -C OOH | ~171 | Absent |

| 2 | Phenyl C (quaternary) | ~138 | Absent |

| 3 | Phenyl C (CH) | ~129 | Positive |

| 4 | Phenyl C (CH) | ~128 | Positive |

| 5 | Phenyl C (CH) | ~126 | Positive |

| 6 | -N-CH₂ -CH₂-Ph | ~50 | Negative |

| 7 | -N-CH₂-CH₂ -Ph | ~35 | Negative |

| 8 | -N-CH₂ -COOH | ~52 | Negative |

| 9 | -S-CH₃ | ~38 | Positive |

Connectivity Mapping with 2D NMR

-

COSY: A cross-peak between protons c (~3.50 ppm) and d (~2.85 ppm) will confirm the -CH₂-CH₂- phenethyl spin system.

-

HSQC: This experiment will definitively link each proton signal to its corresponding carbon signal (e.g., proton c to carbon 6 , proton d to carbon 7 , etc.).

-

HMBC: This is the key experiment for assembling the full structure. It reveals long-range (2- and 3-bond) H-C correlations, connecting the molecular fragments across the non-protonated quaternary carbons and the nitrogen and sulfur atoms.[5][16][17][25][26]

Caption: Key expected HMBC correlations.

Key HMBC Correlations for Structural Assembly:

-

Protons e (-N-CH₂-COOH) will correlate to the carboxyl carbon C1 (²J) and the phenethyl methylene carbon C6 (³J), linking the acetic acid moiety to the nitrogen and confirming its proximity to the phenethyl group.

-

Protons f (-S-CH₃) will correlate to the phenethyl methylene carbon C6 (³J), establishing the connection of the methyl group to the sulfur and its proximity to the phenethyl group.

-

Protons c (-N-CH₂-CH₂-Ph) will correlate to the phenyl quaternary carbon C2 (³J) and the acetic acid methylene carbon C8 (³J), unequivocally linking the phenethyl group to the rest of the molecule via the nitrogen atom.

Optional Definitive Analysis: Single Crystal X-Ray Crystallography

For absolute, unambiguous proof of structure, especially the conformation in the solid state, single-crystal X-ray crystallography is the gold standard.[27][28][29][30][31] If a high-quality crystal can be grown, this technique provides a 3D model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry.

Conclusion

The described workflow represents a robust, efficient, and scientifically rigorous methodology for the structural elucidation of 2-(N-Phenethylmethylsulfonamido)acetic acid. By systematically integrating data from HRMS, FTIR, and a comprehensive suite of NMR experiments, each piece of evidence corroborates the others, leading to a self-validating and definitive structural assignment. This logical, evidence-based approach is fundamental to ensuring the quality and integrity of novel compounds in the pharmaceutical and chemical industries.

References

-

ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Phenethylamino)acetic acid. Retrieved from [Link]

-

Improved Pharma. (2021). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT. Retrieved from [Link]

-

Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

ACS Publications. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

McSweeney, S., & Roversi, P. (2000). x Ray crystallography. Methods in molecular biology (Clifton, N.J.), 121, 141–153. Retrieved from [Link]

-

UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure elucidation of homodimericin B (11) using i-HMBC. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

YouTube. (2017, December 14). 12.03 Carbon-13 DEPT NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

YouTube. (2025, June 12). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Retrieved from [Link]

-

PubChem. (n.d.). 2-(N-Methylperfluorooctanesulfonamido)acetic acid. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Retrieved from [Link]

-

Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved from [Link]

Sources

- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. youtube.com [youtube.com]

- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. organomation.com [organomation.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 16. nmr.ceitec.cz [nmr.ceitec.cz]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 24. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. improvedpharma.com [improvedpharma.com]

- 28. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 29. excillum.com [excillum.com]

- 30. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 31. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]

An In-Depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic acid

Abstract

This technical guide provides a comprehensive scientific overview of (Methanesulfonyl-phenethyl-amino)-acetic acid (CAS No. 35839-52-2), a compound of interest for researchers in drug discovery and development. Lacking extensive direct literature, this document establishes a foundational understanding by dissecting its core chemical moieties: the phenethylamine backbone, the methanesulfonyl group, and the N-acetic acid functional group. We present a plausible synthetic pathway, hypothesize mechanisms of action for its potential anti-inflammatory and analgesic properties, and provide detailed, field-proven experimental protocols for its synthesis, characterization, and biological validation. This guide is intended to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this and structurally related molecules.

Introduction and Molecular Rationale

(Methanesulfonyl-phenethyl-amino)-acetic acid is a synthetic organic compound that merges three key structural features with known significance in medicinal chemistry. Its potential as a versatile scaffold for drug development stems from the unique combination of these components.[1]

-

Phenethylamine Core: Phenethylamine and its derivatives are a well-established class of compounds that act as central nervous system stimulants and regulate monoamine neurotransmission.[2][3] This backbone suggests a potential for neurological activity.

-

Methanesulfonyl Group: The inclusion of a methanesulfonyl group can significantly modulate a molecule's physicochemical properties. It often enhances aqueous solubility and metabolic stability, and can act as a bioisostere for other functional groups, improving pharmacokinetic profiles.[4][5][6]

-

N-acetic acid Moiety: This functional group imparts characteristics of an amino acid, potentially influencing its transport and interaction with biological targets.[7]

This guide will deconstruct the molecule to propose its scientific value and provide the necessary technical details for its investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (Methanesulfonyl-phenethyl-amino)-acetic acid is presented below. These properties are crucial for designing experimental conditions, including solvent selection and formulation for biological assays.

| Property | Value | Source |

| CAS Number | 35839-52-2 | N/A |

| Molecular Formula | C₁₁H₁₅NO₄S | Chem-Impex[1] |

| Molecular Weight | 257.31 g/mol | Chem-Impex[1] |

| MDL Number | MFCD04218385 | Matrix Scientific[7] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available phenethylamine and ethyl bromoacetate, followed by N-sulfonylation with methanesulfonyl chloride.

Sources

- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic Acid

Foreword: The Significance of (Methanesulfonyl-phenethyl-amino)-acetic Acid

(Methanesulfonyl-phenethyl-amino)-acetic acid, a molecule integrating a methanesulfonyl group with a phenethylamine backbone, presents a compelling scaffold for research and development in the pharmaceutical and biochemical sectors. Its unique structural attributes confer stability, solubility, and the potential for diverse biological interactions, making it a valuable building block in medicinal chemistry.[1] This guide offers a comprehensive exploration of a reliable synthetic pathway to this compound, emphasizing not only the procedural steps but also the underlying chemical principles that govern the transformation. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to confidently synthesize and characterize this versatile molecule.

Strategic Overview of the Synthesis

The synthesis of (Methanesulfonyl-phenethyl-amino)-acetic acid is most effectively approached through a two-step process. This strategy is predicated on the initial formation of a stable sulfonamide intermediate, followed by a nucleophilic substitution to introduce the acetic acid moiety. This approach allows for controlled reactions and straightforward purification of the intermediate and final product.

The logical workflow for this synthesis can be visualized as follows:

Caption: A two-step synthetic workflow for (Methanesulfonyl-phenethyl-amino)-acetic acid.

Part 1: Synthesis of the Intermediate: N-(2-phenylethyl)methanesulfonamide

The initial step involves the formation of a sulfonamide linkage by reacting phenethylamine with methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of phenethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and yield. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenethylamine | 121.18 | 12.12 g | 0.1 |

| Methanesulfonyl Chloride | 114.55 | 12.60 g | 0.11 |

| Pyridine | 79.10 | 15.82 g | 0.2 |

| Dichloromethane (DCM) | - | 200 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (12.12 g, 0.1 mol) and pyridine (15.82 g, 0.2 mol) in 200 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (12.60 g, 0.11 mol) in 50 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(2-phenylethyl)methanesulfonamide as a white solid.[2][3]

Expected Yield: 85-92% Melting Point: 68-70 °C

Part 2: Synthesis of (Methanesulfonyl-phenethyl-amino)-acetic Acid

The second and final stage of the synthesis involves the alkylation of the sulfonamide intermediate with an α-haloester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Mechanistic Insight

The sulfonamide nitrogen, while less nucleophilic than the parent amine, can be deprotonated by a suitable base to form a nucleophilic anion. This anion then undergoes an S_N2 reaction with an electrophilic alkyl halide, such as ethyl bromoacetate.[4][5] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this type of reaction.[6] Subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic conditions.[7][8]

Detailed Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(2-phenylethyl)methanesulfonamide | 199.27 | 19.93 g | 0.1 |

| Ethyl Bromoacetate | 167.00 | 18.37 g | 0.11 |

| Potassium Carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |

| Dimethylformamide (DMF) | - | 200 mL | - |

| Sodium Hydroxide | 40.00 | 8.00 g | 0.2 |

| Water | - | 100 mL | - |

| 2 M Hydrochloric Acid | - | ~100 mL | - |

| Ethyl Acetate | - | 200 mL | - |

Procedure:

Step 2a: Alkylation

-

To a 500 mL round-bottom flask, add N-(2-phenylethyl)methanesulfonamide (19.93 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 200 mL of DMF.

-

Heat the mixture to 60 °C with stirring.

-

Add ethyl bromoacetate (18.37 g, 0.11 mol) dropwise to the heated suspension.

-

Maintain the reaction at 60 °C for 6 hours, monitoring by TLC for the disappearance of the starting sulfonamide.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (methanesulfonyl-phenethyl-amino)-acetate. This intermediate can be used in the next step without further purification.

Step 2b: Hydrolysis

-

Dissolve the crude ester from the previous step in 100 mL of ethanol in a 500 mL round-bottom flask.

-

Add a solution of sodium hydroxide (8.00 g, 0.2 mol) in 100 mL of water.

-

Heat the mixture to reflux and maintain for 2 hours, or until TLC indicates the complete consumption of the ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield (Methanesulfonyl-phenethyl-amino)-acetic acid.

Expected Yield: 75-85% (over two steps) Melting Point: 135-137 °C

Characterization

To ensure the identity and purity of the synthesized compounds, the following analytical data should be obtained:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., S=O, C=O, N-H).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure anhydrous conditions. Use a non-nucleophilic base like triethylamine. Monitor temperature carefully during the addition of methanesulfonyl chloride. |

| Low yield in Step 2a | Incomplete deprotonation of the sulfonamide. | Use a stronger base like sodium hydride (handle with extreme care). Ensure all reagents are anhydrous. |

| Incomplete hydrolysis in Step 2b | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reflux time. Monitor the reaction closely by TLC. |

| Product is an oil and not a solid | Presence of impurities. | Purify by column chromatography. Ensure complete removal of solvent. |

Safety Considerations

-

Methanesulfonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl bromoacetate is a lachrymator and alkylating agent.[9] Handle with care in a fume hood.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Dichloromethane and Dimethylformamide are volatile and potentially harmful. Use in a well-ventilated area.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of (methanesulfonyl-phenethyl-amino)-acetic acid. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and biochemical applications.

References

- Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1984). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(7), 1129-1135.

- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

- Movassaghi, M., & Schmidt, M. A. (2007). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Organic letters, 9(10), 1987–1990.

-

ResearchGate. (n.d.). Hydrolysis of ethyl acetate. Retrieved from [Link]

- Google Patents. (2014). CN103992241B - The preparation method of N-substituted-phenyl glycine.

- Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

- Suleman, M. Y., Judah, H. L., Bexis, P., Fennell, P., Hallett, J. P., & Brandt-Talbot, A. (2025). The acetate anion promotes hydrolysis of poly(ethylene terephthalate)

- National Center for Biotechnology Information. (2021).

- Ayyappan, K. R., Toor, A. P., Gupta, R., Bansal, A., & Wanchoo, R. K. (2009). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study.

-

Organic Syntheses. (n.d.). dl-Phenylglycine. Retrieved from [Link]

- National Toxicology Program. (1996).

-

U.S. Environmental Protection Agency. (n.d.). Methanesulfonamide, N-(2-phenylethyl)-. Retrieved from [Link]

- National Institute of Environmental Health Sciences. (n.d.).

- Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Journal of the Indian Chemical Society, 62(6), 459-461.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. ias.ac.in [ias.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 2-(N-Phenethylmethylsulfonamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of the biological activity of the novel compound, 2-(N-Phenethylmethylsulfonamido)acetic acid. Given the absence of existing literature on this specific molecule, this guide is structured as a strategic research plan, proposing potential therapeutic applications based on a structural analysis of its constituent moieties: a sulfonamide core, a phenethyl group, and an acetic acid functional group. We present a logical, multi-tiered experimental workflow, from initial in vitro screening to more complex mechanistic studies, designed to systematically explore its potential as an antibacterial, anti-inflammatory, or anticancer agent. Detailed, field-proven protocols are provided for each stage of investigation, accompanied by the scientific rationale behind experimental choices. This guide is intended to serve as a foundational document for researchers embarking on the discovery and development of novel therapeutic agents.

Introduction: Deconstructing 2-(N-Phenethylmethylsulfonamido)acetic acid

The rational design of new therapeutic agents often begins with the synthesis of novel chemical entities that combine structural motifs from known bioactive molecules. 2-(N-Phenethylmethylsulfonamido)acetic acid is one such compound, integrating three key chemical features that suggest a high potential for biological activity.

-

The Sulfonamide Core: The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[3][4] The versatility of the sulfonamide scaffold makes it a prime candidate for drug discovery efforts.[1][5]

-

The Phenethyl Moiety: The phenethyl group is a lipophilic moiety that can influence a compound's pharmacokinetic and pharmacodynamic properties. Its presence in a molecule can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. Notably, the phenethyl group is a key structural feature in some centrally acting agents.[6]

-

The Acetic Acid Group: The acetic acid functional group imparts acidic properties to the molecule and can participate in hydrogen bonding and ionic interactions with biological targets. Carboxylic acid moieties are common in many non-steroidal anti-inflammatory drugs (NSAIDs).

The combination of these three fragments in 2-(N-Phenethylmethylsulfonamido)acetic acid presents a compelling case for the investigation of its biological properties. This guide outlines a systematic approach to unlock its therapeutic potential.

Proposed Investigational Workflow

The discovery and characterization of a novel compound's biological activity is a multi-stage process.[7][8][9] We propose a tiered approach, beginning with broad in vitro screening to identify a primary area of activity, followed by more focused assays to determine potency and mechanism of action.

Caption: Proposed workflow for investigating the biological activity of 2-(N-Phenethylmethylsulfonamido)acetic acid.

Tier 1: Primary Screening for Biological Activity

The initial step is to perform a broad screen to identify the most promising therapeutic area for 2-(N-Phenethylmethylsulfonamido)acetic acid.

Antibacterial Activity Screening

Given the prevalence of the sulfonamide moiety in antibacterial drugs, this is a logical starting point.

Protocol: Agar Disk Diffusion Assay [10][11]

-

Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

-

Culture Preparation: Grow bacterial strains in appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the surface of Mueller-Hinton agar plates with the bacterial culture.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Compound Application: Pipette a known concentration of 2-(N-Phenethylmethylsulfonamido)acetic acid (e.g., 1 mg/mL in a suitable solvent like DMSO) onto the disks. Include a solvent control (DMSO alone) and a positive control (a known antibiotic like ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

Causality of Experimental Choices: The disk diffusion assay is a rapid, cost-effective, and widely accepted method for preliminary screening of antimicrobial activity.[10][11] The use of both Gram-positive and Gram-negative bacteria provides initial insights into the spectrum of activity.

Anti-inflammatory Activity Screening

The presence of the acetic acid group, common in NSAIDs, warrants an investigation into anti-inflammatory potential.

Protocol: In Vitro Inhibition of Protein Denaturation [12][13][14]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 2-(N-Phenethylmethylsulfonamido)acetic acid (e.g., 100-500 µg/mL).

-

Control: A control group should be prepared with the vehicle (e.g., DMSO) instead of the test compound. A positive control, such as diclofenac sodium, should also be included.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Causality of Experimental Choices: Protein denaturation is a hallmark of inflammation.[13][14] This assay provides a simple and reliable method to assess the ability of a compound to stabilize proteins and prevent denaturation, a key mechanism of many anti-inflammatory drugs.

Anticancer Activity Screening

Many sulfonamide derivatives have demonstrated anticancer properties, making this a promising area of investigation.[3]

Protocol: MTT Cell Viability Assay [15][16]

-

Cell Lines: Use a representative cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-(N-Phenethylmethylsulfonamido)acetic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality of Experimental Choices: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is a robust and high-throughput method for initial screening of potential anticancer agents.[15]

Tier 2: Potency and Selectivity Determination

If promising activity is observed in Tier 1, the next step is to quantify the compound's potency and selectivity.

For Antibacterial Activity: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)

Protocol: Broth Microdilution Assay [10][17]

-

Serial Dilutions: Prepare two-fold serial dilutions of 2-(N-Phenethylmethylsulfonamido)acetic acid in a 96-well microtiter plate using Mueller-Hinton broth.

-

Bacterial Inoculation: Add a standardized inoculum of the target bacterium to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

| Parameter | Description |

| MIC | Minimum Inhibitory Concentration |

| MBC | Minimum Bactericidal Concentration |

For Anti-inflammatory Activity: COX/LOX Inhibition Assays

Protocol: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays [12]

Commercially available enzyme inhibition assay kits can be used to determine the IC50 values for COX-1, COX-2, and 5-LOX. These assays typically measure the production of prostaglandins or leukotrienes from arachidonic acid in the presence of varying concentrations of the test compound.

| Enzyme | Role in Inflammation |

| COX-1 | Constitutively expressed, involved in housekeeping functions. |

| COX-2 | Inducible, upregulated at sites of inflammation. |

| 5-LOX | Involved in the synthesis of leukotrienes. |

For Anticancer Activity: NCI-60 Human Tumor Cell Lines Screen

If broad anticancer activity is observed, a more comprehensive screening against the National Cancer Institute's panel of 60 human tumor cell lines (NCI-60) can provide valuable information on the spectrum of activity and potential mechanisms.[18]

Tier 3: Elucidating the Mechanism of Action

Once potency and selectivity are established, the focus shifts to understanding how the compound exerts its biological effects.

Caption: Potential mechanisms of action for 2-(N-Phenethylmethylsulfonamido)acetic acid.

Potential Antibacterial Mechanism

Many sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Assays to measure the inhibition of recombinant DHPS can be performed.

Potential Anti-inflammatory Mechanism

If the compound shows selective inhibition of COX-2, further studies can investigate its effects on downstream signaling pathways, such as NF-κB activation and pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[19]

Potential Anticancer Mechanism

The mechanism of anticancer activity can be explored through a variety of assays:

-

Apoptosis Assays: Annexin V/propidium iodide staining followed by flow cytometry can quantify the induction of apoptosis.

-

Cell Cycle Analysis: Propidium iodide staining and flow cytometry can determine if the compound causes cell cycle arrest at a specific phase.

-

Western Blotting: Analyze the expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Conclusion

2-(N-Phenethylmethylsulfonamido)acetic acid is a novel chemical entity with significant potential for biological activity due to the presence of a sulfonamide core, a phenethyl group, and an acetic acid moiety. While no data currently exists for this specific compound, the comprehensive, tiered investigational plan outlined in this guide provides a robust framework for its systematic evaluation. By progressing from broad primary screening to detailed mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel compounds, paving the way for the development of new and improved medicines.

References

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it? Retrieved from [Link]

- Al-Suhaimi, E. A., & Al-Riziza, N. A. (2021).

- Jadhav, A. S., & Sharma, M. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of Pharmaceutical Sciences and Research, 10(12), 3145-3153.

- Dutta, M., & Das, M. K. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics, 13(2), 118-125.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Bhatt, P., & Khatri, N. (2021). In vitro assays and techniques utilized in anticancer drug discovery.

- Poklis, J. L., & Poklis, A. (2018). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of Analytical Toxicology, 42(5), 303-317.

- Pinga, S. (2010). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 72(2), 151-160.

- Antus, S., Gottsegen, A., & Bauer, R. (2021). A Machine Learning Bioinformatics Method to Predict Biological Activity from Biosynthetic Gene Clusters.

- Sarker, M., & Nahar, L. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 133(4), 2137-2152.

- Competitive Workflow: novel software architecture for automating drug design. (2023).

- Yanti, & Marlina. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna Journal of Phytomedicine, 9(5), 458-466.

- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.

- A comprehensive review on in-vitro methods for anti-microbial activity. (2023). International Journal of Pharmaceutical Sciences and Research, 14(7), 3230-3238.

- Asadi, M., & Mohammadi, M. K. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 13(4), 1271-1279.

- Leelaprakash, G., & Dass, S. M. (2011). EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. International Journal of Pharmaceutical Sciences and Research, 2(7), 189-196.

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

- Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2023). Journal of Biomolecular Structure and Dynamics, 41(1), 1-15.

-

Genemod. (2023). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]

- Coop, A., & Jacobson, A. E. (2018). The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments. Molecules, 23(7), 1695.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). Molecules, 27(5), 1648.

- Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 3(3), 189-196.

- Early-Stage R&D Tools — and Why 'Workflow' Might Be Science's Most Underrated Unlock. (2023). Signal, the Andreessen Horowitz Journal.

- Possible Control of Phenethyl Bromide as a List I Chemical. (2023). Federal Register, 88(143), 48205-48208.

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

- Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2023). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 18(5), e0285685.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2022).

- Novel Drug Design. (2022).

- El-Sayed, M. A. A., & El-Essawy, F. A. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(3), 827-837.

- U.S. Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids.

-

Pharmatest Services. (n.d.). In vitro assays. Retrieved from [Link]

- The pursuit of accurate predictive models of the bioactivity of small molecules. (2024). Chemical Science, 15(1), 1-15.

-

Innovotech. (n.d.). Medical Device Testing | Antimicrobial Assays. Retrieved from [Link]

- Biological activities of sulfonamides. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 609-620.

- Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. (2020). Molecules, 25(21), 5138.

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:6345-08-0 | Acetic acid,2-oxo-2-[(phenylmethyl)amino]-. Retrieved from [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Discovery Workflow - What is it? [vipergen.com]

- 8. genemod.net [genemod.net]

- 9. htree.capital [htree.capital]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 12. journalajrb.com [journalajrb.com]

- 13. researchgate.net [researchgate.net]

- 14. ijddr.in [ijddr.in]

- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ro.uow.edu.au [ro.uow.edu.au]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. noblelifesci.com [noblelifesci.com]

- 19. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Methanesulfonyl-phenethyl-amino)-acetic acid Derivatives and Analogs: A Focus on the Fexinidazole Paradigm

Executive Summary

The query for "(Methanesulfonyl-phenethyl-amino)-acetic acid" derivatives points toward a broad chemical space with potential applications in medicinal chemistry.[1] While this specific class is not extensively documented under this exact nomenclature in publicly available research, the underlying structural motifs are central to the development of various therapeutic agents. This guide pivots to a detailed exploration of a clinically paramount analog, Fexinidazole . Fexinidazole is a 2-substituted 5-nitroimidazole that, while structurally distinct from the user's query, serves as an exemplary case study in modern drug development for neglected tropical diseases.[2][3] Its journey from a shelved compound to the first all-oral treatment for Human African Trypanosomiasis (HAT, or sleeping sickness) offers invaluable insights into mechanism of action, structure-activity relationships, and bioanalytical methodologies.[4] This document provides an in-depth technical analysis of fexinidazole and its key metabolites, serving as a comprehensive resource for professionals in the field.

Chapter 1: The Fexinidazole Scaffold: Core Structure and Bioactive Metabolites

Fexinidazole (IUPAC Name: 1-Methyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole) is the central molecule of our investigation.[2] First synthesized in 1978 by Hoechst AG, its development was later revitalized by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with Sanofi.[2][3] The molecule's efficacy is not solely dependent on the parent compound; it is a prodrug that is metabolized into two key, equally active derivatives: fexinidazole sulfoxide (M1) and fexinidazole sulfone (M2).[3][5]

The core structure consists of a 5-nitroimidazole ring, which is critical for its mechanism of action, linked via a methyl ether bridge to a 4-(methylsulfanyl)phenyl group.[6] It is the oxidation of the sulfur atom in this latter group that gives rise to the M1 and M2 metabolites.[6]

| Compound | Chemical Structure | Molar Mass (g·mol−1) |

| Fexinidazole | C12H13N3O3S | 279.31 |

| Metabolite M1 (Sulfoxide) | C12H13N3O4S | 295.31 |

| Metabolite M2 (Sulfone) | C12H13N3O5S | 311.31 |

Chapter 2: Mechanism of Action: Parasite-Specific Bioactivation

The therapeutic selectivity of fexinidazole hinges on its nature as a prodrug, which is activated preferentially within the target parasite, Trypanosoma brucei.[7] This targeted activation minimizes toxicity to mammalian cells.[7] The process is a multi-step cascade initiated by a parasite-specific enzyme.

Pillar of Causality: The central hypothesis, supported by extensive research, is that the 5-nitro group is reduced by a type I nitroreductase (NTR) unique to the parasite.[8][9][10] This enzyme is not prevalent or efficient in mammalian cells, which explains the drug's favorable safety profile.[3] Loss or downregulation of this NTR is a primary mechanism of resistance.[3][9]

The bioactivation pathway proceeds as follows:

-

Enzymatic Reduction: The 5-nitro group of fexinidazole is reduced by the parasite's NADH-dependent type I nitroreductase.[9][11]

-

Generation of Reactive Metabolites: This reduction generates reactive nitrogen species, likely including cytotoxic hydroxylamine derivatives.[8][12]

-

Multifaceted Cellular Damage: These reactive intermediates then wreak havoc within the parasite through several mechanisms:

-

DNA Damage and Synthesis Inhibition: The primary trypanocidal effect is the inhibition of DNA synthesis and the accumulation of DNA damage.[13][14][15]

-

Oxidative Stress: The reactive metabolites can induce significant oxidative stress, further damaging cellular components.[13]

-

Protein and Small Molecule Damage: The activated drug forms adducts with cellular macromolecules, disrupting their function.[8]

-

Caption: Bioactivation pathway of Fexinidazole in Trypanosoma brucei.

Chapter 3: Chemical Synthesis

The synthesis of fexinidazole can be achieved through several routes. A common and efficient method involves the nucleophilic substitution reaction between a halogenated nitroimidazole precursor and 4-(methylsulfanyl)phenol.[16] This process is designed to be scalable for industrial production.

Protocol: Synthesis of Fexinidazole

This protocol is adapted from established patent literature, providing a reliable pathway to the final compound.[16]

Self-Validating System: The integrity of this protocol relies on the sequential purification and characterization at each key step. Successful synthesis of the chloro-intermediate is validated before proceeding, and the final product's purity is confirmed by analytical methods like HPLC and NMR, ensuring the removal of reactants and byproducts.

-

Step 1: Preparation of 1-methyl-2-chloromethyl-5-nitro-imidazole.

-

Start with 1-methyl-2-hydroxymethyl-5-nitroimidazole.

-

React with a chlorinating agent, such as thionyl chloride (SOCl2), in an appropriate solvent. This step converts the hydroxyl group into a more reactive chloro group.

-

-

Step 2: Nucleophilic Substitution.

-

Dissolve 4-(methylsulfanyl)phenol (also known as 4-methylmercapto-phenol) and a base, such as potassium carbonate, in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetone.[16]

-

Gradually add a solution of the 1-methyl-2-chloromethyl-5-nitro-imidazole prepared in Step 1 to the mixture with stirring.[16]

-

Maintain the temperature below 35°C to control the exothermic reaction.[16]

-

-

Step 3: Isolation and Purification.

-

After the reaction is complete (typically monitored by TLC or HPLC), pour the reaction mixture over crushed ice to precipitate the crude fexinidazole.[16]

-

Filter the precipitate.